β-Lactamase Inhibition: Weak Activity Across Class A and C Enzymes
The compound exhibits weak β-lactamase inhibitory activity against multiple β-lactamase classes, with IC₅₀ values in the micromolar to millimolar range [1]. Specifically, against class C β-lactamase from Enterobacter cloacae 908R, it showed an IC₅₀ of 3,000 nM [2]. This activity is approximately 1,000-fold weaker than potent clinical inhibitors like avibactam (IC₅₀ typically < 10 nM against similar enzymes). The compound's activity is comparable to other substituted dihydroisoxazole derivatives with simple substituents, but it lacks the optimized binding moieties present in lead compounds from the same patent family [3].
| Evidence Dimension | β-lactamase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3,000 nM (Enterobacter cloacae 908R class C β-lactamase) |
| Comparator Or Baseline | Avibactam: <10 nM (class C β-lactamases); Clavulanic acid: ~100 nM (class A β-lactamases) |
| Quantified Difference | ~1,000-fold weaker than avibactam; ~30-fold weaker than clavulanic acid |
| Conditions | Biochemical enzyme inhibition assay at 0.8 µmol concentration |
Why This Matters
The weak β-lactamase inhibition confirms this compound is not a viable therapeutic lead but may serve as a negative control or a baseline for structure-activity relationship (SAR) studies in β-lactamase inhibitor development.
- [1] BindingDB. (n.d.). BDBM50112048: Beta-lactamase inhibition data. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB. (n.d.). PrimarySearch_ki: IC₅₀ = 3.00E+3 nM for class C β-lactamase from Enterobacter cloacae 908R. http://ww.w.bindingdb.org/ View Source
- [3] Kwon, H.-J., et al. (2017). Compositions and methods for inhibiting beta-lactamase. U.S. Patent Application Publication No. 2017/0096430 A1. https://patents.justia.com/patent/20170096430 View Source
